Product packaging for digallium arsenide phosphide(Cat. No.:CAS No. 12044-20-1)

digallium arsenide phosphide

Cat. No.: B1143508
CAS No.: 12044-20-1
M. Wt: 245.341361
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Description

Digallium arsenide phosphide, more commonly referred to in research as Gallium Arsenide Phosphide (GaAs 1-x P x ), is a crucial III-V semiconductor alloy composed of gallium arsenide (GaAs) and gallium phosphide (GaP) . The value of this material for research and development stems from its tunable electronic and optical properties, which are directly controlled by the composition ratio, indicated by the fraction x in its formula . This allows scientists to engineer its band gap, making it a foundational material for manufacturing red, orange, and yellow light-emitting diodes (LEDs) . Its application often involves growing it on gallium phosphide substrates to form a GaP/GaAsP heterostructure, and its electronic performance can be further optimized by doping with nitrogen (GaAsP:N) . Beyond traditional LEDs, GaAsP holds significant research value in advanced fields. It is used in the production of high-efficiency photocathodes and is explored for next-generation photovoltaic devices . Theoretical and experimental studies have investigated its use in improving silicon solar cell efficiency by adding a GaAsP cell in a tandem configuration, with an optimal band gap for such applications identified between 1.77 and 2.09 eV . Furthermore, its properties are leveraged in the development of multi-quantum well electro-absorption modulators for optical communications . In scientific instrumentation, Gallium Arsenide Phosphide (GaAsP) is employed in the photocathode detectors of advanced confocal microscopes, where its higher quantum efficiency compared to traditional photomultiplier tubes (PMTs) provides a better signal-to-noise ratio for detecting weak fluorescent signals . As a material, it is typically supplied as a crystalline solid and is known for its high stability and efficiency in photo-optic and semiconductor applications . This product is intended for use in laboratory research and development only.

Properties

CAS No.

12044-20-1

Molecular Formula

AsGa2P

Molecular Weight

245.341361

Synonyms

digallium arsenide phosphide

Origin of Product

United States

Advanced Synthesis and Epitaxial Growth Methodologies for Gallium Arsenide Phosphide

Techniques for Epitaxial Layer Formation

The formation of GaAsP epitaxial layers can be accomplished through several sophisticated techniques, each with its own set of advantages and specific applications. These methods are essential for creating the high-quality, single-crystal thin films necessary for electronic and photonic devices.

Metalorganic Chemical Vapor Deposition (MOCVD) of Gallium Arsenide Phosphide (B1233454) Thin Films

Metalorganic Chemical Vapor Deposition (MOCVD) is a widely utilized technique for the production of compound semiconductor thin films, including gallium arsenide phosphide. journaldephysique.orgucla.edu This process involves the flow of volatile organometallic precursors, such as trimethylgallium (B75665) (TMGa), along with hydride gases like arsine (AsH₃) and phosphine (B1218219) (PH₃), in a hydrogen carrier gas over a heated substrate. ucla.eduacs.org The precursors decompose on the hot surface, leading to the deposition of a thin, single-crystal film. journaldephysique.orgucla.edu

The composition of the GaAsP layer can be precisely controlled by adjusting the flow rates of the arsine and phosphine precursors. aip.org However, the incorporation of phosphorus can be complex. For instance, at a growth temperature of 500°C, while trimethylgallium and arsine may fully decompose, the decomposition rate of phosphine can be significantly lower. acs.org This necessitates careful calibration and control of the growth parameters to achieve the desired stoichiometry.

MOCVD allows for the growth of complex heterostructures, such as heterojunction bipolar transistors (HBTs) with GaAsP bases and collectors. aip.org In a study demonstrating this, GaAsP/InGaP HBTs were grown on GaAs substrates with varying GaAsP compositions. aip.org The growth rates for GaAs and GaAsP were approximately 0.55 nm/s. aip.org Another variation of the technique, plasma-enhanced MOCVD, utilizes a remote plasma to selectively dissociate arsine and phosphine, enabling deposition at lower temperatures. aip.orgcapes.gov.br This plasma-controlled method can be used to create very abrupt multiple layers of GaAs and GaAsP by switching the plasma on and off while changing the gas composition. aip.orgcapes.gov.br

The table below summarizes key parameters from a study on MOVPE-grown As-rich GaAsP/(100)GaAs heterostructures. nih.gov

ParameterValue
Growth Technique Metalorganic Vapor Phase Epitaxy (MOVPE)
Substrate (100) GaAs
Precursors Trimethylgallium (Me₃Ga), Tertiarybutylarsine (ᵗBuAsH₂), Tertiarybutylphosphine (ᵗBuPH₂)
Growth Temperature 600 °C
Growth Rate ~0.085 nm/s
Vapor Stoichiometry (xᵥ) 0.46 - 0.60
V:III Ratio 20:1 or 40:1

Molecular Beam Epitaxy (MBE) of Gallium Arsenide Phosphide Heterostructures

Molecular Beam Epitaxy (MBE) is a high-vacuum deposition technique that allows for the growth of high-purity, single-crystal layers with atomic-level precision. wikipedia.org In solid-source MBE, ultra-pure elemental sources of gallium, arsenic, and phosphorus are heated in effusion cells until they sublime. wikipedia.org The resulting molecular beams travel in a straight line to a heated substrate, where they condense and form the epitaxial layer. wikipedia.org Gas-source MBE (GSMBE) is a variation that uses gaseous sources for the group V elements, such as phosphine and arsine. aip.orgresearchgate.net

MBE is particularly well-suited for the fabrication of complex quantum structures and heterostructures due to its precise control over layer thickness and composition. wikipedia.orgpurdue.edu The growth of self-catalyzed GaAsP nanowires on silicon substrates has been successfully demonstrated using solid-source MBE. nih.govacs.org By optimizing the V/III and P/As flux ratios, high-quality GaAsP nanowires with a nearly pure zinc-blende phase can be achieved. nih.govacs.org

The incorporation of phosphorus in GaAsP during GSMBE growth is dependent on various factors, including the substrate temperature. aip.org Studies have shown an increase in phosphorus composition in the temperature range of 520 to 620 °C, which is attributed to the different desorption kinetics of arsenic and phosphorus. aip.org Interestingly, the phosphorus incorporation was found to be independent of the V/III incorporation ratio. aip.orgresearchgate.net

The table below presents data from a study on the growth of self-catalyzed GaAsP nanowires by solid-source MBE. acs.org

ParameterValue Range
Substrate Silicon (111)
Ga Flux (Torr) 4.62 × 10⁻⁸ to 8.72 × 10⁻⁸
V/III Flux Ratio ~50
P/As Flux Ratio ~0.14
P Content in Nanowires 10% to 75%

Close-Spaced Vapor Transport (CSVT) for Gallium Arsenide Phosphide Synthesis

Close-Spaced Vapor Transport (CSVT) is a cost-effective and efficient method for the growth of epitaxial semiconductor films. acs.orgresearchgate.net This technique operates at or near atmospheric pressure and utilizes a solid source material, which is a key advantage over methods requiring toxic and pyrophoric gas-phase precursors. acs.orgosti.gov In the CSVT process for GaAsP, a mixed powder of GaAs and GaP serves as the source. rsc.org This source is heated in close proximity to the substrate, and a transport agent, such as water vapor or a halide, is introduced to generate volatile species. acs.org A small temperature gradient between the source and the substrate drives the diffusion of these volatile precursors across a narrow gap, leading to film growth on the substrate. acs.org

One of the significant advantages of CSVT is its high precursor utilization, which can theoretically approach 100%. acs.orguoregon.edu The technique has been successfully used to grow variable composition n-type GaAsP directly on GaAs substrates. rsc.org Research has shown that the resulting GaAsP films exhibit a reduction in the atomic concentration of phosphorus of about 10% from the source material. rsc.org Despite this, reproducible growth of films with a consistent composition from a single source pellet has been demonstrated. rsc.org

The electronic quality of CSVT-grown GaAsP has been assessed through photoelectrochemical measurements, yielding promising results for applications in photovoltaic and photoelectrochemical devices. rsc.org

The following table details findings from a study on GaAsP grown by CSVT. rsc.org

ParameterValue
Growth Method Close-Spaced Vapor Transport (CSVT)
Source Material Mixed GaAs–GaP powder
Substrate GaAs
Best Short-Circuit Photocurrent 6.7 mA cm⁻²
Best Open-Circuit Photovoltage 0.915 V
Carrier Concentration (for best results) 2 × 10¹⁷ cm⁻³
Best Hall Electron Mobility 1570 cm² V⁻¹ s⁻¹

Consideration of Alternative Crystal Growth Methodologies for Gallium Arsenide Phosphide

Beyond the primary methods of MOCVD, MBE, and CSVT, other crystal growth techniques have been employed for the synthesis of gallium arsenide phosphide. These include Liquid Phase Epitaxy (LPE) and Hydride Vapor Phase Epitaxy (HVPE).

Liquid Phase Epitaxy (LPE) is a near-equilibrium growth process that involves the precipitation of a crystalline layer from a supersaturated liquid solution onto a substrate. ictp.itarxiv.org The solvent is typically a constituent of the semiconductor itself, such as gallium. ictp.it LPE is known for producing high-quality crystalline layers with low defect densities due to the slow, controlled growth process. ictp.itarxiv.org Historically, LPE was instrumental in the development of many early optoelectronic devices. ictp.it Heteroepitaxial growth of lattice-mismatched GaAsP has been achieved using LPE. nii.ac.jp

Hydride Vapor Phase Epitaxy (HVPE) is another vapor phase technique that is well-suited for the growth of thick semiconductor layers at high growth rates. diva-portal.orgresearchgate.net In HVPE, gaseous precursors, including hydrides like arsine and phosphine, are reacted to form the desired compound on the substrate. diva-portal.org The ability to easily adjust the gas phase composition makes HVPE a flexible method for growing ternary compounds like GaAsP. diva-portal.org HVPE has been used for the direct heteroepitaxy of GaAsP on both GaAs and silicon substrates. diva-portal.orgresearchgate.net For instance, GaAs₀.₇₂P₀.₂₈ with a bandgap of 1.76 eV, suitable for top cells in tandem solar cells, has been grown on GaAs substrates using low-pressure HVPE. diva-portal.orgresearchgate.net

The table below provides a comparative overview of these alternative growth methodologies.

Growth TechniqueKey Features
Liquid Phase Epitaxy (LPE) Near-equilibrium growth from a liquid solution, yields high crystalline quality. ictp.itarxiv.org
Hydride Vapor Phase Epitaxy (HVPE) High growth rates, flexible composition control through gas phase, suitable for thick layers. diva-portal.orgresearchgate.net

Substrate Engineering and Lattice Matching Considerations for Gallium Arsenide Phosphide Epitaxy

The choice of substrate and the management of lattice mismatch are critical factors in the epitaxial growth of high-quality GaAsP films. The crystalline perfection of the underlying substrate dictates the quality of the grown layer, and any significant mismatch in the lattice constants between the substrate and the epilayer can lead to the formation of performance-limiting defects.

Heteroepitaxial Growth of Gallium Arsenide Phosphide on Gallium Arsenide Substrates

Gallium arsenide (GaAs) is a common substrate for the heteroepitaxial growth of gallium arsenide phosphide (GaAsP) due to its availability and high crystalline quality. rsc.orgscientific.net However, a lattice mismatch exists between GaAsP and GaAs, which increases with the phosphorus content in the alloy. nii.ac.jp This mismatch induces strain in the growing GaAsP layer.

When the thickness of the strained GaAsP layer exceeds a certain critical value, the accumulated strain is relieved through the formation of misfit dislocations at the interface. nii.ac.jp These dislocations can propagate through the epilayer as threading dislocations, which are detrimental to device performance. diva-portal.org Therefore, a significant area of research focuses on managing this strain and minimizing the density of threading dislocations.

Several strategies are employed to accommodate the lattice mismatch. One approach is the growth of a graded buffer layer, where the phosphorus concentration is gradually increased from zero at the substrate interface to the desired final composition. This gradual change in lattice constant helps to confine the misfit dislocations to the buffer layer region. For example, a 2.5 µm-thick GaAsP layer with an increasing phosphorus fraction has been used to create a strain-relieved buffer.

Another technique is Epitaxial Lateral Overgrowth (ELOG), where the substrate is patterned with a dielectric mask. diva-portal.org The GaAsP layer grows vertically through openings in the mask and then laterally over the mask, effectively filtering out threading dislocations. diva-portal.org

The table below summarizes the lattice mismatch and relaxation data for MOVPE-grown As-rich GaAsP on (100)GaAs. nih.gov

SampleP Mole Fraction (x)Lattice Mismatch (f)Parallel Lattice Strain (ε∥)Degree of Plastic Relaxation (δ∥)
A0.0461.66 × 10⁻³1.64 × 10⁻³1.2%
B0.0812.92 × 10⁻³2.76 × 10⁻³5.5%
C0.1114.01 × 10⁻³3.53 × 10⁻³12.0%
D0.1194.30 × 10⁻³4.14 × 10⁻³3.7%

Epitaxial Growth of Gallium Arsenide Phosphide on Gallium Phosphide Substrates

The epitaxial growth of gallium arsenide phosphide (GaAsₓP₁₋ₓ) on gallium phosphide (GaP) substrates is a foundational technique for producing red to yellow light-emitting diodes (LEDs). The process typically involves growing a compositionally graded layer of GaAsP on the GaP substrate. This graded layer is essential to gradually accommodate the lattice mismatch between the GaP substrate and the final active layer of the GaAsP, which has a specific desired composition and bandgap for light emission.

Metalorganic Chemical Vapor Deposition (MOCVD) is a primary method for this process. In MOCVD, precursors like trimethylgallium (TMGa), arsine (AsH₃), and phosphine (PH₃) are introduced into a reactor where they decompose and react on the heated GaP substrate surface to form the epitaxial layer. The composition 'x' in GaAsₓP₁₋ₓ is controlled by precisely managing the ratio of arsine to phosphine in the gas phase. The growth often starts with a pure GaP layer to ensure a high-quality initial surface, followed by the introduction of arsenic to begin the graded layer. This grading, which can span several micrometers in thickness, helps to confine misfit dislocations to the graded region, preventing them from propagating into the upper active layers and degrading the device's optical quality.

Research has focused on optimizing the grading profile to minimize threading dislocation density. A superlinear grading profile has been shown to be more effective at trapping dislocations than a linear profile. The quality of the resulting epitaxial layers is often assessed using techniques like X-ray diffraction (XRD) to measure composition and strain, and transmission electron microscopy (TEM) to visualize dislocations.

Growth Parameter Typical Conditions/Value Purpose
Substrate Gallium Phosphide (GaP) (100)Provides a crystalline template for growth.
Growth Technique Metalorganic Chemical Vapor Deposition (MOCVD)Allows for precise control over composition and thickness.
Precursors Trimethylgallium (TMGa), Arsine (AsH₃), Phosphine (PH₃)Sources for Gallium, Arsenic, and Phosphorus.
Grading Profile Linear or SuperlinearGradually changes the lattice constant to reduce defects.
Graded Layer Thickness 10 - 40 µmAccommodates the lattice mismatch strain.
Final Composition (x) Typically 0.4 for red LEDs (GaAs₀.₄₀P₀.₆₀)Determines the final bandgap and emission wavelength.

Epitaxial Integration of Gallium Arsenide Phosphide on Silicon Substrates

Integrating GaAsP directly onto silicon (Si) substrates is a highly desirable goal for combining the excellent optical properties of III-V semiconductors with the mature and low-cost manufacturing platform of silicon. This integration could enable the development of on-chip light sources for silicon photonics. However, the direct growth of GaAsP on Si presents significant challenges, primarily due to the large lattice mismatch (approximately 4% between GaAs and Si, and slightly less for GaP) and the difference in thermal expansion coefficients.

To overcome these hurdles, a multi-step approach is typically employed. The process often begins with the growth of a GaP nucleation layer on the Si substrate. GaP has a lattice constant that is closer to Si than GaAs, making it a more suitable initial buffer. Following the GaP layer, a compositionally graded GaAsP layer is grown, similar to the process on GaP substrates. This graded buffer layer is crucial for accommodating the lattice mismatch and filtering the high density of threading dislocations that form at the GaP/Si interface.

Researchers have demonstrated MOCVD growth of high-quality, crack-free GaP layers on Si, followed by graded GaAsP up to a composition of GaAs₀.₇₅P₀.₂₅. These structures have been used to create functional devices, such as solar cells and photodetectors, demonstrating the potential of this integration. The resulting material quality is heavily dependent on the initial GaP/Si interface and the design of the graded buffer.

Challenge Mitigation Strategy Research Finding
Lattice Mismatch Growth of a GaP nucleation layer followed by a compositionally graded GaAsP buffer.Enables the growth of high-quality GaAsP on Si by filtering threading dislocations.
Thermal Mismatch Post-growth cooling rate optimization; growth of thinner layers.Can reduce the formation of cracks in the epitaxial film.
Anti-Phase Domains (APDs) Use of off-cut Si substrates (misoriented by a few degrees).Promotes double-atomic steps on the Si surface, suppressing APD formation.

Strain Engineering and Lattice Mismatch Management in Gallium Arsenide Phosphide Systems

Strain engineering is at the heart of growing high-quality GaAsP heterostructures on substrates with different lattice constants, such as GaP and Si. The lattice constant of GaAsₓP₁₋ₓ varies nearly linearly between that of GaP (~5.45 Å) and GaAs (~5.65 Å) according to Vegard's law. When growing GaAsP on a GaP or Si substrate, this mismatch induces strain in the epitaxial layer. If the layer is thin enough, the strain is accommodated elastically, and the layer is "pseudomorphic." However, beyond a critical thickness, the accumulated strain energy is relieved by the formation of misfit dislocations, which are detrimental to device performance.

The primary strategy for managing this strain is the use of thick, compositionally graded buffer layers. By slowly changing the composition (and thus the lattice constant) from the substrate to the final device layer, the strain is distributed over a larger volume. This gradual change allows dislocations to glide and interact in a way that confines them within the buffer layer, leading to a lower threading dislocation density in the top active layers.

The effectiveness of the graded buffer depends on the grading rate (change in composition per unit thickness). A lower grading rate generally results in better material quality but requires a thicker, more expensive buffer layer. Studies have shown that a constant grading rate of about 1% As / µm is effective for achieving low dislocation densities in GaAsP grown on GaP. For growth on silicon, where the initial mismatch is larger, a more complex buffer layer structure, often involving multiple steps and sometimes superlattices, is required to effectively manage the strain and filter dislocations.

Control of Compositional Uniformity and Stoichiometry in Gallium Arsenide Phosphide Alloy Growth

Achieving precise control over the compositional uniformity and stoichiometry of GaAsP alloys during growth is paramount for fabricating devices with consistent and predictable performance. The bandgap, lattice constant, and optical properties of GaAsₓP₁₋ₓ are all critically dependent on the arsenic mole fraction 'x'. Any variation in this composition across the wafer or between growth runs can lead to unacceptable variations in device characteristics, such as the emission wavelength of an LED.

In MOCVD growth, compositional control is achieved by regulating the mass flow controllers for the group V precursors, arsine (AsH₃) and phosphine (PH₃). However, the incorporation efficiencies of arsenic and phosphorus into the solid are not equal and are highly dependent on the growth temperature. Arsenic has a higher incorporation efficiency than phosphorus, meaning the V/III ratio in the gas phase does not translate directly to the solid-state composition.

Maintaining compositional uniformity requires sophisticated reactor design to ensure uniform gas flow and temperature distribution across the entire substrate. The rotation of the substrate during growth is a standard technique used to average out any asymmetries in the reactor, significantly improving uniformity. The stoichiometry (the ratio of Group III to Group V elements) is controlled by the V/III ratio. A proper V/III ratio is essential to maintain a stable growth surface and minimize the concentration of point defects like vacancies and anti-sites, which can act as non-radiative recombination centers. In-situ monitoring techniques, such as optical reflectance or ellipsometry, can provide real-time feedback on growth rate and composition, allowing for dynamic adjustments to maintain control throughout the epitaxial process.

Advanced Structural Characterization and Defect Analysis of Gallium Arsenide Phosphide

High-Resolution X-ray Diffraction (HRXRD) for Gallium Arsenide Phosphide (B1233454) Crystalline Structure Analysis

In the study of graded GaAsP layers on a GaAs substrate, HRXRD reciprocal space maps (RSMs) around the (115), (224), and 004 Bragg reflections are utilized. aps.org By fitting the experimental RSMs to theoretically calculated ones based on kinematical X-ray diffraction theory, it is possible to determine the concentration and relaxation depth profiles within the graded epitaxial films. aps.org This analysis is crucial for understanding how the lattice mismatch between the GaAsP layer and the GaAs substrate is accommodated.

For instance, in as-deposited GaAsP layers grown at low temperatures, HRXRD rocking curves can exhibit well-defined interference fringes, which indicate a high degree of structural perfection. aip.org However, post-growth annealing can lead to a decrease in the perpendicular lattice mismatch and a reduction in the visibility of these fringes, suggesting changes in the crystalline structure, such as the formation of precipitates. aip.org

Key Research Findings from HRXRD Analysis:

ParameterObservationSignificanceSource
Lattice MismatchAnnealing of low-temperature grown GaAs showed a decrease in perpendicular lattice mismatch from 0.133% to 0.016%.Indicates structural changes and strain relaxation upon thermal treatment. aip.org
Strain RelaxationIn graded InGaP layers grown at higher temperatures (430–480°C), the top epitaxial layers were nearly fully relaxed with small anisotropy.Demonstrates the effect of growth temperature on achieving strain relaxation in mismatched systems. lancs.ac.uk
Crystalline QualityThe FWHM of XRD peaks for InGaP buffer layers suggested that a growth temperature of 480°C resulted in better material quality.Highlights the importance of optimizing growth parameters for improved crystallinity. lancs.ac.uk

Transmission Electron Microscopy (TEM) for Microstructural and Defect Analysis in Gallium Arsenide Phosphide

Transmission Electron Microscopy (TEM) is an indispensable tool for the microstructural and defect analysis of GaAsP, providing direct visualization of the material's internal structure at the nanoscale.

Cross-sectional TEM (XTEM) allows for a detailed examination of the epitaxial layers and their interfaces. To prepare specimens for XTEM, samples are typically thinned using mechanical polishing and ion-beam milling. acs.orgaip.org This technique is crucial for assessing the quality of the epitaxial growth, including the uniformity of layers and the presence of any growth-related defects.

For example, XTEM has been used to study GaAsP layers grown on GaAs substrates. acs.orgresearchgate.net In one study, an epitaxial GaAsP layer with a thickness of approximately 40 nm was observed on a GaAs(111)B substrate. acs.org Energy-dispersive X-ray spectroscopy (EDS) analysis performed within the TEM can provide compositional information, confirming the ratio of phosphorus to arsenic in the GaAsP layer. acs.org

XTEM is also instrumental in identifying the crystallographic orientation and polarity of the substrate and epilayers, which is critical for understanding growth mechanisms. aip.org Techniques like convergent beam electron diffraction (CBED) within the TEM can unambiguously determine these properties. aip.org

The lattice mismatch between a GaAsP epitaxial layer and its substrate, often GaAs or silicon, can lead to the formation of crystalline defects such as threading dislocations and stacking faults. nii.ac.jpumich.edu These defects can significantly degrade the performance of electronic and optoelectronic devices.

TEM is a primary method for identifying, characterizing, and quantifying these defects. Plan-view TEM (PVTEM) is particularly useful for determining the threading dislocation density (TDD). aip.org Studies on metamorphic GaAsP buffers have used PVTEM to show that TDD can be influenced by growth parameters like substrate temperature. aip.org For instance, increasing the growth temperature of GaAsP on GaP from 650 to 700 °C led to a reduction in TDD from the range of 2.0–3.0 × 10⁶ cm⁻² to 0.7–1.3 × 10⁶ cm⁻². aip.org

XTEM can reveal how these defects propagate through the material. For example, in strained InGaAs layers on GaAs, a related material system, XTEM has shown that the majority of misfit dislocations can be confined to the strained interfaces. umich.edu Furthermore, TEM studies on GaAsP/GaAs strained-layer superlattices (SLSs) grown on silicon have investigated how these structures can bend and filter threading dislocations, preventing them from propagating into the active regions of a device. aip.org It was observed that dislocation bending occurred primarily at the first and last interfaces of the SLS packets. aip.org Stacking faults are another common defect observed in GaAsP, especially in nanowire structures, and can be identified through high-resolution TEM (HRTEM) imaging. acs.org

Key Research Findings from TEM Analysis:

Defect TypeObservationSignificanceSource
Threading DislocationsTDD in GaAsP on GaP was reduced from (2.0–3.0) × 10⁶ cm⁻² to (0.7–1.3) × 10⁶ cm⁻² by increasing growth temperature from 650 to 700 °C.Demonstrates the impact of growth temperature on dislocation density. aip.org
Dislocation BendingIn GaAsP/GaAs SLSs on Si, threading dislocations were primarily bent at the first and last interfaces of the superlattice packet.Provides insight into dislocation filtering mechanisms in strained-layer superlattices. aip.org
Stacking FaultsGaAsP nanowires grown at 420 °C exhibited a zinc blende structure with a relatively high density of stacking faults.Highlights the presence of planar defects in nanowire morphologies. acs.org

Cross-sectional TEM for Epitaxial Layer Assessment

Atomic Force Microscopy (AFM) for Surface Morphology and Nanostructure Characterization of Gallium Arsenide Phosphide

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of materials. It is widely used to characterize the surface morphology and nanostructures of gallium arsenide phosphide (GaAsP).

AFM is particularly valuable for quantifying surface roughness. For instance, in the growth of metamorphic GaAsP buffers, AFM has been used to measure the root mean square (RMS) roughness of the surface. aip.org A smooth surface morphology is often desirable for subsequent device fabrication. For a compressively-strained GaAsP buffer with a top layer composition of x=0.68, a smooth morphology with an RMS roughness of approximately 3.56 nm was achieved. aip.org

In addition to roughness, AFM can reveal other surface features such as hillocks, pits, and step-bunches. aip.orgnrel.gov For example, in GaAs/GaAsP superlattices grown on different substrates, AFM has been used to observe anisotropic hillocks and ridge structures. aip.org The presence and nature of these features can be indicative of the underlying strain and defect structure of the material. In some cases, these surface features can be correlated with defects observed by other techniques like TEM. aip.org

AFM is also a key tool for characterizing the morphology of nanostructures like nanowires and quantum dots. The dimensions and distribution of these nanostructures on a surface can be precisely measured.

Key Research Findings from AFM Analysis:

Surface FeatureObservationSignificanceSource
Surface Roughness (RMS)A compressively-strained GaAsP buffer exhibited a smooth morphology with an RMS roughness of ~3.56 nm.Demonstrates the achievement of a smooth surface, which is crucial for device applications. aip.org
Surface MorphologyGaAs/GaAsP superlattices on a GaP substrate with a GaAs interlayer showed anisotropic hillocks and ridge structures.Indicates the influence of the substrate and buffer layers on the surface topography. aip.org
NanostructuresAFM has been used to observe surface nanotopographical changes, such as the formation of hillock-like protrusions, due to ion irradiation.Reveals the impact of processing steps on the surface at the nanoscale. jinr.ru

Raman Spectroscopy for Phonon Modes and Lattice Dynamics in Gallium Arsenide Phosphide

Raman spectroscopy is a non-destructive optical technique that provides detailed information about the vibrational modes (phonons) of a material, which are sensitive to its crystal structure, composition, strain, and disorder. In the context of gallium arsenide phosphide (GaAsP), Raman spectroscopy is a powerful tool for probing its lattice dynamics.

The Raman spectrum of GaAsP typically exhibits two-mode behavior, with distinct longitudinal optical (LO) and transverse optical (TO) phonon modes corresponding to both GaAs-like and GaP-like vibrations. The frequencies of these modes are dependent on the phosphorus composition (x) in the GaAs₁₋ₓPₓ alloy.

Strain in the GaAsP lattice, often arising from lattice mismatch with the substrate, can cause shifts in the Raman peak positions. acs.org For instance, tensile strain leads to a red-shift (lower frequency) of the phonon modes, while compressive strain results in a blue-shift (higher frequency). acs.org By analyzing these shifts, the strain state of the material can be quantified.

Raman spectroscopy is also sensitive to the crystalline quality of the material. A broadening of the Raman peaks can indicate increased disorder or a higher density of defects. acs.org In some cases, disorder-activated Raman modes may also be observed. aip.org

Furthermore, in doped semiconductors, Raman scattering can be used to study the coupling between plasmons (collective oscillations of free carriers) and LO phonons, forming coupled plasmon-phonon modes. aps.orgaip.org The frequencies of these coupled modes are dependent on the free carrier concentration.

Key Research Findings from Raman Spectroscopy of GaAsP:

PhenomenonObservationSignificanceSource
Phonon ModesGaAsP single quantum wells exhibit two-mode behavior with both GaAs-like and GaP-like LO and TO phonons.Confirms the alloy nature of the material and allows for compositional analysis. aip.org
Strain EffectsBending of GaAsP nanowires results in peak broadening and a red-shift of the TO mode, correlated with tensile and compressive strains.Demonstrates the sensitivity of Raman spectroscopy to mechanical strain in nanostructures. acs.org
Plasmon-Phonon CouplingAn additional mode observed in GaAsP/AlGaAs quantum wells was identified as an intersubband plasmon-phonon coupled mode due to photoexcited carriers.Provides a method to study carrier dynamics and concentration in the material. aip.org

Doping Effects on Gallium Arsenide Phosphide Crystallinity and Defect Densities

The intentional introduction of dopant atoms into gallium arsenide phosphide (GaAsP) is essential for controlling its electrical properties and fabricating p-n junctions for electronic and optoelectronic devices. However, doping can also have a significant impact on the material's crystallinity and defect densities.

Dopants can also interact with native point defects, such as vacancies and interstitials. ias.ac.inaps.org For example, in highly Si-doped GaAs, which shares similarities with GaAsP, scanning tunneling microscopy has revealed the presence of Si donors, Si acceptors, and complexes involving Si atoms and gallium vacancies (SiGa-VGa) or arsenic vacancies (SiGa-VAs). aps.org The formation and concentration of these defect complexes can be influenced by post-growth annealing treatments. aps.org

The presence of certain dopants can sometimes have a beneficial effect on the crystalline quality. For instance, isoelectronic doping, where a host atom is replaced by an atom from the same group in the periodic table but with a different size, has been shown to reduce the density of dislocations in some III-V materials. taylorfrancis.com

Furthermore, the introduction of certain elements can promote the formation of specific defects. Studies on Ga(N)AsP nanowires have shown that the incorporation of nitrogen can promote the formation of gallium vacancies (VGa). diva-portal.org

Key Research Findings on Doping Effects:

Dopant/ImpurityObservationSignificanceSource
Silicon (Si) in GaAsAnnealing of highly Si-doped GaAs reduces the concentration of Si clusters and increases the concentration of Si donors and Si-vacancy complexes.Demonstrates that post-growth processing can alter the configuration of dopants and defects. aps.org
Indium (In) in GaAsIsoelectronic doping with indium can eliminate crystal defects like precipitates and dislocations in GaAs.Shows a method for improving crystalline quality through intentional doping. taylorfrancis.com
Nitrogen (N) in Ga(N)AsPThe presence of nitrogen was found to promote the formation of gallium vacancies in Ga(N)AsP nanowires.Highlights the influence of alloying elements on the formation of native point defects. diva-portal.org

Impact of Nitrogen Doping on Gallium Arsenide Phosphide Structural Properties

The incorporation of nitrogen (N) into gallium arsenide phosphide (GaAsP) is a critical technique for engineering the material's properties, primarily for applications in optoelectronic devices like light-emitting diodes (LEDs). azom.comresearchgate.net The introduction of nitrogen as an isoelectronic impurity induces significant changes in the structural and electronic characteristics of the GaAsP host material.

One of the most pronounced effects of nitrogen doping is the substantial reduction of the bandgap energy. diva-portal.org This phenomenon, often termed "giant bandgap bowing," is attributed to an interaction between the localized states of the nitrogen atoms and the extended conduction band states of the GaAsP host. aip.orgspiedigitallibrary.org A phenomenological explanation is provided by the band anti-crossing (BAC) model, which describes a repulsion between the nitrogen impurity level and the conduction band edge. spiedigitallibrary.org More fundamentally, tight-binding calculations show a strong hybridization between the s-orbital of nitrogen and the conduction band of the host material, which lowers the conduction-band edge and results in a shrinkage of the bandgap. aip.org This allows for significant tuning of the emission wavelength, which is crucial for producing yellow, orange, and red LEDs. azom.com

From a structural standpoint, the incorporation of nitrogen affects the crystal lattice. The lattice parameter of nitrogen-doped GaAsP, specifically in the related GaNAs alloy, exhibits a significant negative deviation from the linear interpolation predicted by Vegard's law. researchgate.net This means the actual lattice constant is smaller than a simple weighted average of the constituent binaries (GaAs and cubic GaN) would suggest. researchgate.net

Nitrogen doping also directly influences the formation of native point defects. Studies on GaNAsP nanowires have demonstrated that the presence of nitrogen promotes the formation of gallium vacancies (VGa). diva-portal.org These gallium vacancies can act as efficient non-radiative recombination (NRR) centers, which may compete with the desired radiative recombination and thus impact device efficiency. diva-portal.org While nitrogen incorporation can affect the material's morphology, for instance by causing tapering in nanowires at high N fluxes, the fundamental zinc-blende crystalline structure is generally maintained. diva-portal.org

Structural or Electronic EffectDescriptionKey Research Finding
Bandgap EngineeringNitrogen incorporation significantly reduces the bandgap of GaAsP, enabling wavelength tuning. diva-portal.orgThe effect is caused by a hybridization of N s-orbitals with the host conduction band, as described by the band anti-crossing model. aip.orgspiedigitallibrary.org
Lattice ParameterThe lattice constant of N-doped GaAsP deviates from the linear prediction of Vegard's law. researchgate.netA significant negative deviation is observed, meaning the lattice parameter is smaller than expected. researchgate.net
Defect FormationThe presence of nitrogen enhances the creation of specific native point defects. diva-portal.orgNitrogen promotes the formation of gallium vacancies (VGa), which can act as non-radiative recombination centers. diva-portal.org
Crystal StructureThe fundamental crystal lattice structure is typically preserved upon nitrogen doping. diva-portal.orgGaNAsP nanowires retain their zinc-blende (ZB) crystal structure even with nitrogen incorporation. diva-portal.org

Influence of P-type and N-type Doping on Defect Formation Mechanisms

The introduction of electrically active dopants to create p-type or n-type GaAsP inherently alters the equilibrium of native point defects within the crystal lattice. This is primarily driven by the shift in the Fermi level, which changes the formation energy of charged defects, leading to compensation mechanisms that can limit doping efficiency. aip.orgcornell.edu The defect formation mechanisms are distinctly different for n-type and p-type doping.

N-type Doping In n-type doping, donor impurities such as silicon (Si) or tellurium (Te) are introduced. This raises the Fermi level towards the conduction band, which in turn lowers the formation energy of compensating native acceptor defects. aip.orgcornell.edu In GaAs-based materials, the dominant compensating defects are gallium vacancies (VGa), which are acceptor-type defects. cornell.edu These vacancies are often found in negatively charged states, such as the triply negatively charged gallium vacancy (VGa3-), which becomes more prevalent as the Si doping concentration increases. tandfonline.comresearchgate.net

A key mechanism limiting the free carrier concentration in heavily n-doped material is autocompensation, where donor atoms form complexes with the gallium vacancies they help create (e.g., a SiGa-VGa complex). aip.org This effect is a primary cause of the observed saturation in electron concentration at high doping levels. researchgate.net Furthermore, n-type doping can lead to a lattice expansion greater than what would be predicted by the size of the dopant atom alone, a phenomenon known as "superdilation," which is explained by the electronic effect of free electrons in the conduction band. bibliotekanauki.pl

P-type Doping In p-type doping, acceptor impurities such as zinc (Zn) are used. This process lowers the Fermi level towards the valence band. Consequently, the formation of compensating native donor defects becomes more energetically favorable. cornell.edu Research indicates that defect mechanisms in p-type GaAs are primarily governed by positively charged gallium self-interstitials (IGa2+). tandfonline.com The diffusion of p-type dopants like Zn often proceeds via the kick-out mechanism, which can induce a supersaturation of these gallium interstitials. tandfonline.com

Another compensation mechanism in p-type material involves the dopant atoms themselves. For example, an acceptor atom may occupy an interstitial site where it acts as a donor, thereby compensating for its intended acceptor role on a lattice site. cornell.edu Additionally, studies on irradiated p-type GaAs have identified the formation of defect traps associated with arsenic vacancy-interstitial pairs and complexes formed between impurities and mobile arsenic interstitials (IAs). aps.org

Doping TypePrimary Defect MechanismDominant or Key DefectsGoverning Factor
N-type (e.g., Si, Te)Formation of compensating acceptor-type native defects. cornell.eduTriply negative gallium vacancies (VGa3-); Donor-vacancy complexes (e.g., SiGa-VGa). tandfonline.comresearchgate.netaip.orgFermi level shifts towards the conduction band, lowering the formation energy of VGa. aip.org
P-type (e.g., Zn)Formation of compensating donor-type native defects. cornell.eduDoubly positive gallium self-interstitials (IGa2+); Arsenic vacancy-interstitial pairs. tandfonline.comaps.orgFermi level shifts towards the valence band, lowering the formation energy of IGa. tandfonline.com

Electronic Band Structure and Advanced Electronic Properties of Gallium Arsenide Phosphide

First-Principles Studies of Gallium Arsenide Phosphide (B1233454) Electronic Structure

First-principles calculations, which are based on quantum mechanics, serve as a powerful tool for predicting and understanding the electronic properties of materials like gallium arsenide phosphide without prior experimental data. These computational methods are essential for designing novel semiconductor heterostructures and devices.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For gallium arsenide phosphide (GaAs₁₋ₓPₓ), DFT calculations are employed to determine fundamental properties such as the electronic band structure and the density of states (DOS).

First-principles calculations using DFT reveal how the electronic properties of GaAs₁₋ₓPₓ change with the mole fraction 'x' of phosphorus. researchgate.netuobaghdad.edu.iq Studies have shown that as the concentration of phosphorus increases, the lattice constant of the alloy decreases. uobaghdad.edu.iq This change in the crystal structure directly influences the electronic bandgap. For instance, in one DFT study on a two-dimensional GaAs₁₋ₓPₓ system, the lattice constant 'b' was found to decrease from 28.16 Å for pure GaAs (x=0) to 26.68 Å for pure GaP (x=1). uobaghdad.edu.iq This structural change leads to a widening of the bandgap from 1.56 eV for GaAs to 2.24 eV for GaP. uobaghdad.edu.iq

The analysis of the partial density of states (PDOS) provides deeper insight into the contributions of each atomic orbital to the electronic bands. In GaAs-rich alloys (low 'x' value), the states near the valence band maximum and conduction band minimum are primarily composed of gallium and arsenic atomic orbitals. uobaghdad.edu.iq As the phosphorus content increases, its contribution to these frontier orbitals becomes more significant, eventually dominating in GaP-rich compositions. uobaghdad.edu.iq DFT calculations for bulk GaP have shown an indirect band gap of 2.33 eV. researchgate.net

Table 1: DFT-Calculated Properties of GaAs₁₋ₓPₓ with Varying Composition (x)

Data sourced from a DFT study on 2D GaAsP systems. uobaghdad.edu.iq

Bandgap engineering is the process of controlling the bandgap of a material, which is crucial for manufacturing semiconductor devices with specific optical and electronic properties. tidjma.tn For alloys like GaAsP, the bandgap can be tuned by altering the fractional proportions of the constituent elements (arsenic and phosphorus). tidjma.tn

Computational models, primarily based on DFT, are instrumental in predicting the bandgap of GaAs₁₋ₓPₓ for any given composition 'x'. These models confirm that the bandgap energy can be systematically tuned between that of pure GaAs (approximately 1.42 eV at 300 K) and pure GaP (approximately 2.26 eV at 300 K). This tunability allows for the creation of materials that absorb or emit light at specific wavelengths across the visible and near-infrared spectrum. researchgate.netuobaghdad.edu.iq For example, GaAsP is used to manufacture red, orange, and yellow LEDs. azom.com

Strain engineering is another powerful computational technique used to modify the bandgap. Applying strain to a semiconductor alters its lattice constant, which in turn changes its electronic band structure. tidjma.tn For instance, biaxial strain can be computationally modeled to predict its effect on the bandgap of III-V semiconductors. researchgate.net This is particularly relevant when growing GaAsP layers on substrates with a different lattice constant, such as gallium phosphide or silicon. azom.comberkeley.edu The lattice mismatch induces strain, which must be accounted for in device design to achieve the desired electronic and optical properties. berkeley.edu For multijunction solar cells using a silicon bottom cell, a top cell with a bandgap of around 1.7 eV is ideal, a value achievable with a GaAsP composition of approximately GaAs₀.₇₅P₀.₂₅. diva-portal.org

Density Functional Theory (DFT) Applications for Gallium Arsenide Phosphide Band Structure and Density of States

Experimental Characterization of Gallium Arsenide Phosphide Electronic Properties

Experimental techniques are essential for validating theoretical predictions and for measuring the properties of fabricated GaAsP materials and devices. These characterization methods provide critical data on carrier behavior, interface quality, and defect states.

Hall effect measurements are a standard experimental method for determining key semiconductor parameters, including carrier concentration (the number of charge carriers per unit volume) and carrier mobility (how quickly carriers move in an electric field). The technique involves applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse Hall voltage. scielo.br

For GaAsP, Hall effect measurements using the van der Pauw method have been performed to characterize thin films grown on silicon substrates with a silicon-germanium buffer layer. researchgate.net These measurements are crucial for qualifying the material for use in devices like tandem solar cells. researchgate.net By measuring samples with different doping levels and at various temperatures, researchers can build a comprehensive picture of the material's electronic quality. researchgate.net For example, room-temperature Hall mobility as high as 1200–1500 cm²/V·s has been achieved in some strained III-V quantum wells. researchgate.net This data can then be used in device models to predict performance. researchgate.net The mobility and carrier concentration are fundamental inputs for understanding and simulating the behavior of any semiconductor device.

Table 2: Typical Data from Hall Effect Measurements

Note: The values are illustrative and depend heavily on specific growth conditions, composition, and doping levels. scielo.brresearchgate.net

Capacitance-Voltage (C-V) measurements are a powerful technique for characterizing Metal-Insulator-Semiconductor (MIS) or Metal-Oxide-Semiconductor (MOS) structures. In this method, the capacitance of the device is measured as the applied DC voltage is varied. The resulting C-V curve provides a wealth of information about the semiconductor and the insulator-semiconductor interface. purdue.edu

For GaAs-based MIS devices, C-V characterization can determine the bulk doping concentration, the density of interface states (Dit), and the presence of fixed charges in the insulator. dtic.mil The shape of the C-V curve changes with measurement frequency, which can indicate the presence of interface traps that respond at different rates. science.gov Anomalous peaks or frequency dispersion in the C-V curves can point to a high density of interface states. science.gov While data for GaAsP MIS structures is not as common as for GaAs, the principles are identical. Characterizing these structures is vital for developing GaAsP-based transistors and other electronic devices where a high-quality gate insulator is required.

Deep Level Transient Spectroscopy (DLTS) is a highly sensitive experimental technique used to study electrically active defects (traps) within the bandgap of semiconductors. wikipedia.org The method involves monitoring the capacitance transients of a diode (like a Schottky barrier or a p-n junction) at different temperatures. wikipedia.org By analyzing these transients, DLTS can determine the concentration, thermal emission rate, and activation energy of deep-level defects. wikipedia.orgdtic.mil

Studies have been explicitly conducted on electron traps in GaAsP using DLTS. dtic.mil These defects can act as recombination centers, trapping charge carriers and reducing the efficiency of optoelectronic devices. Identifying and understanding these defect states is crucial for improving material quality and device performance. nih.gov High-resolution versions of the technique, such as Laplace DLTS (LDLTS), can separate signals from defects with very similar emission rates, providing a more detailed "fingerprint" of the defect states present in the material. nih.govaip.org For example, DLTS studies on GaAs/AlGaAs heterostructures have identified various traps, including the well-known DX center, and have shown how their properties are influenced by the material's structure and growth orientation. nih.gov

Table 3: List of Mentioned Chemical Compounds

Capacitance-Voltage (C-V) Characterization of Gallium Arsenide Phosphide Metal-Insulator-Semiconductor (MIS) Structures

Quantum Confinement Effects in Gallium Arsenide Phosphide Heterostructures and Quantum Wells

In semiconductor physics, when the physical dimensions of a material are reduced to the scale of the de Broglie wavelength of the charge carriers (electrons and holes), quantum confinement effects become prominent. In Gallium Arsenide Phosphide (GaAsP) based heterostructures, such as quantum wells, nanowires, and quantum dots, this confinement fundamentally alters the electronic band structure and optical properties. By sandwiching a lower bandgap material, like Gallium Arsenide (GaAs) or Indium Gallium Arsenide (InGaAs), between layers of higher bandgap GaAsP, a potential well is formed. This well restricts carrier motion to two, one, or zero dimensions, leading to the quantization of energy levels.

The ternary alloy GaAsP allows for significant flexibility in designing these heterostructures. The bandgap of GaAs₁₋ₓPₓ can be tuned by adjusting the phosphorus mole fraction 'x', which in turn controls the depth of the potential well and the degree of carrier confinement. acs.orgwikipedia.org Furthermore, strain engineering is often employed in GaAsP systems. For instance, by growing compressively strained InGaAs wells with tensile-strained GaAsP barriers on a GaAs substrate, a strain-balanced multiple quantum well (MQW) structure can be created. wiley.comaip.org This technique allows for the growth of numerous, high-quality quantum wells beyond the typical critical thickness limits, enabling the design of advanced optoelectronic devices. wiley.com

The consequences of quantum confinement in GaAsP heterostructures are significant. The continuous density of states of a bulk semiconductor is replaced by discrete energy subbands. The energy of these subbands is determined by the well dimensions, the barrier height (composition of the GaAsP), and the effective mass of the carriers. This quantization leads to sharp, excitonic features in absorption and emission spectra, even at room temperature. stanford.edu Studies on GaAs/GaAsP nanowire quantum wells have demonstrated strong carrier confinement, resulting in highly efficient carrier collection and light emission, making these structures promising for nanoscale lasers. acs.orgwhiterose.ac.uk Similarly, defect-free axial GaAs quantum dots within GaAsP nanowires exhibit deep carrier confinement, with activation energies around 90 meV, underscoring the robustness of the quantum confinement. nih.govacs.orgwhiterose.ac.uk

Theoretical Models of Quantum-Confined Stark Effect in Gallium Arsenide Phosphide Quantum Wells

The Quantum-Confined Stark Effect (QCSE) describes the change in the optical properties of a quantum well under an external electric field applied perpendicular to the quantum well layers. Unlike the Stark effect in bulk semiconductors, where an electric field tends to ionize excitons and broaden absorption features, the potential barriers in a quantum well prevent the electron and hole from being pulled completely apart. stanford.edu This confinement allows for the application of very large electric fields, leading to significant and persistent shifts in the exciton (B1674681) absorption peak to lower energies (a redshift). stanford.eduthomasjiang.com

Theoretical modeling of the QCSE in GaAsP-based quantum wells is crucial for designing and optimizing devices like electro-absorption modulators. azom.com The models generally involve solving the Schrödinger equation for the charge carriers within the quantum well potential, with the electric field introduced as a perturbation.

Key elements of theoretical QCSE models include:

Defining the Potential Profile: The first step is to model the potential energy surface of the quantum well. thomasjiang.com This is defined by the bandgaps of the well and barrier materials (e.g., InGaAs and GaAsP) and the band offsets, which determine the depth of the well for electrons and holes.

Applying the Electric Field: An external electric field, F, adds a linear potential term (-eFz) to the Hamiltonian, where z is the growth direction. This tilts the conduction and valence band edges of the quantum well.

Calculating Energy Eigenstates: The Schrödinger equation is then solved, often using numerical methods like the finite difference method or variational approaches, to find the new energy levels and wavefunctions of the confined electrons and holes in the tilted potential. stanford.educore.ac.uk More sophisticated approaches may employ tight-binding models to provide a detailed description of the electronic states. aps.org

Determining Excitonic Effects: The Coulomb interaction between the electron and hole, which forms the exciton, is included in the calculation. The electric field pulls the electron and hole towards opposite sides of the well, reducing their wavefunction overlap and, consequently, the exciton binding energy and oscillator strength. However, because the barriers prevent complete separation, the exciton resonance persists at high fields. stanford.edu

Predicting Absorption Spectra: The model calculates the absorption-edge energy, which is the sum of the effective bandgap in the well and the ground state energies of the confined electron and hole, minus the exciton binding energy. wiley.com By calculating this for various field strengths, the model can predict the redshift of the absorption peak.

A simplified representation of the energy shift can be understood through perturbation theory, though exact numerical solutions are required for accuracy. The energy shift of the ground state is approximately proportional to the square of the well width and the square of the electric field. In InGaAs/GaAsP quantum wells, light-hole states have been observed to be more susceptible to perturbations from electric fields, a clear manifestation of the QCSE. aip.org These theoretical models allow for the optimization of device designs by calculating thousands of combinations of parameters such as well width, barrier composition, and applied voltage. azom.com

Experimental Probes of Carrier Confinement in Gallium Arsenide Phosphide Nanostructures

A variety of experimental techniques are used to characterize and quantify carrier confinement in GaAsP nanostructures. These methods probe the electronic energy levels, crystalline quality, and carrier dynamics, providing essential feedback for material growth and device engineering.

Photoluminescence (PL) Spectroscopy: This is one of the most common techniques. Laser light excites electron-hole pairs in the semiconductor. In a quantum well structure, these carriers relax into the confined energy states and then recombine, emitting light at an energy corresponding to the energy separation between the electron and hole subbands.

Low-Temperature PL: At cryogenic temperatures, thermal energy (kT) is minimized, so carriers are "frozen" into the lowest available energy states. This results in sharp emission peaks that directly correspond to the quantized energy levels, allowing for precise determination of the confinement energy. aip.org The dominance of quantum well emission over bulk barrier emission at low temperatures is a strong indicator of effective carrier capture and confinement. acs.orgaip.org

Temperature-Dependent PL (TDPL): By measuring the PL intensity as a function of temperature, the thermal activation energy required for carriers to escape the quantum well can be determined. acs.orgwhiterose.ac.uknih.gov A large activation energy signifies strong confinement. For example, in GaAs/GaAsP nanowire quantum dots, an activation energy of ~90 meV has been measured, confirming deep carrier confinement. acs.orgwhiterose.ac.uk

Power-Dependent PL: Varying the excitation laser power can help distinguish between different recombination mechanisms and identify state-filling effects in quantum dots and wells. whiterose.ac.uk

Photocurrent (PC) and External Quantum Efficiency (EQE) Spectroscopy: These techniques are applied to device structures. By measuring the current generated as a function of the wavelength of incident light, one can map the absorption spectrum of the quantum well. The peaks in the PC or EQE spectrum correspond to the various excitonic transitions between confined hole and electron states (e.g., e1-hh1, e1-lh1). aip.orgtheiet.org This method is particularly useful for studying the QCSE, as the shift in the absorption peaks under an applied bias can be directly measured. aip.orgresearchgate.net

Microscopy and Structural Analysis:

Transmission Electron Microscopy (TEM): Provides high-resolution images of the nanostructure's cross-section, allowing for precise measurement of layer thicknesses and interface sharpness. nih.gov Sharp interfaces are critical for achieving ideal quantum confinement.

High-Resolution X-ray Diffraction (HRXRD): Used to determine the composition, strain, and crystalline quality of the heterostructure layers. mdpi.com

The table below summarizes key findings from experimental investigations into carrier confinement in GaAsP-based nanostructures.

Table 1: Experimental Data on Carrier Confinement in GaAsP Heterostructures

Heterostructure System Experimental Probe Key Finding Reference
GaAs/GaAsP Nanowire Quantum Dots Temperature-Dependent PL Deep carrier confinement with a thermal activation energy of ~90 meV. acs.orgwhiterose.ac.uk
GaAsP/InAlGaAs Quantum Well Temperature-Dependent PL A growth interruption time of 6 seconds resulted in a high activation energy of 565.74 meV, indicating enhanced carrier confinement. nih.gov
InGaAs/GaAsP Multiple Quantum Wells Low-Temperature PL & EQE At T < 80 K, PL is completely dominated by the quantum well emission, indicating strong carrier confinement. EQE measurements reveal distinct confined state transitions. aip.org
GaAs/GaAsP Coaxial Nanowire Quantum Wells Temperature & Power-Dependent PL PL is dominated by quantum well emission at all temperatures, indicating very efficient carrier collection and strong confinement. acs.orgwhiterose.ac.uk

Table 2: Compound Names

Compound Name Chemical Formula
Digallium Arsenide Phosphide (Gallium Arsenide Phosphide) GaAsP
Gallium Arsenide GaAs
Gallium Phosphide GaP
Indium Gallium Arsenide InGaAs
Aluminum Gallium Arsenide AlGaAs
Indium Gallium Arsenide Phosphide InGaAsP
Indium Aluminum Gallium Arsenide InAlGaAs

Spectroscopic Analysis of Gallium Arsenide Phosphide Optical Absorption and Emission

The optical properties of this compound (GaAsP) are of significant interest for the development of various optoelectronic devices. Spectroscopic analysis provides a powerful tool to understand the interaction of light with this ternary compound semiconductor, revealing details about its electronic band structure and recombination mechanisms.

The absorption coefficient and refractive index are fundamental optical constants that dictate how light propagates through and is absorbed by a material. In GaAsP, these properties are highly dependent on the composition (the ratio of arsenic to phosphorus), photon energy, and temperature.

The refractive index of Ga(As₁₋ₓPₓ) has been measured as a function of photon energy at both 300 K and 87 K. aps.org It has been observed that the dielectric constant in the optical region varies linearly with the mole fraction of Gallium Phosphide (GaP). aps.org This linear relationship allows for the calculation of the refractive index for a given crystal composition and photon energy. aps.org For instance, the refractive index of B₂.₈%GaP is 3.14, which is slightly larger than that of GaP (3.13). aip.org The refractive index of B₆.₂%GaAs₁₅%P has been determined to be 3.20. aip.org As a general trend, the refractive indices increase as the band gap of the material decreases. aip.org

The absorption coefficient (α) describes the extent to which light is absorbed as it passes through the material. Near the fundamental absorption edge, the absorption coefficient exhibits an exponential dependence on photon energy. aps.org In degenerate GaAs-rich mixed crystals, free-carrier absorption is a dominant process in the infrared region. aps.org Conversely, in GaP-rich mixed crystals, absorption is primarily due to transitions from donor levels to the conduction band. aps.org The inclusion of strain in GaAsP ternary alloys, due to lattice mismatch with a substrate like Gallium Arsenide (GaAs), can be used to modify the band structure and, consequently, the absorption characteristics. researchgate.net

Interactive Table: Refractive Index of (BGa)(AsP) Compounds at Room Temperature (λ = 950 nm)

Compound Refractive Index
GaP 3.13
B₂.₈%GaP 3.14

This data is based on experimental measurements and estimations, with an estimated error of ±0.003. aip.org

Photoconductivity is the phenomenon where the electrical conductivity of a material increases when it is exposed to light. In GaAsP, the absorption of photons with energy greater than the bandgap generates electron-hole pairs, which are mobile charge carriers that contribute to the conductivity.

Studies on bulk Gallium Arsenide (GaAs) and Gallium Phosphide (GaP) at cryogenic temperatures have revealed the presence of persistent photoconductivity. arxiv.orgaip.org This effect, where the increased conductivity remains for a period after the light source is removed, has been observed after exposing the materials to white light. arxiv.orgaip.org The decay of this persistent photoconductivity is a complex process, potentially involving the detrapping and retrapping of charge carriers from impurity or defect sites within the semiconductor's band gap. arxiv.org

Luminescence, the emission of light from a material, provides valuable insights into the electronic transitions and recombination pathways in semiconductors. In GaAsP, photoluminescence (PL) and electroluminescence (EL) are key characterization techniques.

The room-temperature photoluminescence spectrum of n-type GaAs₁₋ₓPₓ typically shows a single band corresponding to near band-edge emission. aip.org The peak energy of this emission is sensitive to the carrier concentration, even in lightly doped materials. aip.org In nitrogen-doped GaAsP, the luminescence at 77 K is dominated by transitions associated with nitrogen atoms. aip.org For compositions with high phosphorus content (x ≥ 0.9), a series of sharp peaks related to nitrogen are observed, which merge into a single broad band for x < 0.80. aip.org

Radiative recombination in GaAsP can occur through several mechanisms. In nitrogen-free GaAsP at 77 K, three main recombination peaks are observed: shallow donor-acceptor pair transitions, free-exciton transitions, and LA phonon-assisted free-exciton transitions. aip.org As the temperature increases, free-exciton and/or free electron-hole transitions become the dominant recombination pathways. aip.org The inclusion of quantum wells, such as in GaAsP/InAlGaAs structures, can lead to multiple emission peaks corresponding to transitions between different energy levels in the conduction and valence bands. mdpi.com The efficiency of these radiative processes is critical for the performance of light-emitting diodes (LEDs) and other optoelectronic devices based on GaAsP. redalyc.org

Photoconductivity Mechanisms in Gallium Arsenide Phosphide Materials

Nonlinear Optical Properties of Gallium Arsenide Phosphide Ternary Compounds

Nonlinear optics deals with the interaction of intense light with materials, leading to phenomena that are not observed at low light intensities. Gallium arsenide phosphide, with its non-centrosymmetric crystal structure, exhibits significant second- and third-order nonlinear optical effects.

The Maker fringe technique is a widely used experimental method to determine the second-order nonlinear optical coefficients (d-coefficients) of a material. dtic.mil These coefficients quantify the strength of the second-harmonic generation (SHG) process, where light at a certain frequency is converted to light at twice that frequency.

In this experiment, a laser beam is focused onto a sample, which is rotated to vary the effective path length of the light within the material. The intensity of the generated second-harmonic light is measured as a function of the rotation angle, producing an interference pattern known as Maker fringes. By analyzing the envelope and periodicity of these fringes, the d-coefficients can be determined. researchgate.net

For GaAsP ternary compounds, the Maker fringe experiment has been employed to characterize their second-order nonlinearity. dtic.milafit.edu These compounds have been shown to be capable of frequency conversion, for example, from 2090 nm to 1045 nm. dtic.mil The d-coefficients are crucial parameters for designing and optimizing devices for frequency conversion applications, such as frequency doubling of lasers.

The Z-scan technique is a powerful and simple method for measuring the nonlinear refractive index (n₂) and the two-photon absorption coefficient (β) of materials. dtic.milfrontiersin.org In this technique, a sample is translated along the propagation path (the z-axis) of a focused laser beam, and the transmittance through a finite aperture in the far field is measured.

The "closed-aperture" Z-scan, where the aperture is partially closed, is sensitive to nonlinear refraction. A change in the refractive index induced by the intense laser beam creates a lensing effect, which modifies the beam divergence and thus the transmittance through the aperture. The sign and magnitude of n₂ can be determined from the shape of the transmittance curve as a function of the sample position. researchgate.netaip.org

The "open-aperture" Z-scan, where the aperture is fully open, is used to measure nonlinear absorption. frontiersin.org If two-photon absorption occurs, the transmittance will decrease as the sample approaches the focal point where the intensity is highest. The two-photon absorption coefficient β can be extracted from the depth of this transmittance dip. spiedigitallibrary.orgresearchgate.net

Z-scan measurements on GaAsP and related materials have been performed to characterize their third-order nonlinear properties. dtic.milnih.gov For example, in a study on an antiresonant InGaAs/GaAsP semiconductor disk laser structure, the nonlinear refractive index was measured using a reflection-type Z-scan technique. researchgate.netaip.org The results showed that n₂ depends on the pump intensity, even changing sign from negative to positive under typical operating conditions. researchgate.netaip.org These parameters are critical for understanding and mitigating undesirable nonlinear effects in high-power laser systems and for developing all-optical switching devices. dtic.milnih.gov

Interactive Table: Experimentally Determined Nonlinear Optical Coefficients for GaP

Wavelength (nm) Nonlinear Refractive Index (n₂) (m²/W) Two-Photon Absorption Coefficient (β_TPA) (m/W)

These values were obtained from degenerate Z-scan measurements on a GaP film. nih.gov

Maker Fringe Experiment for Second-Order Nonlinearity Characterization

Theoretical and Experimental Studies of Electro-Optical Modulation in Gallium Arsenide Phosphide Devices

The modulation of optical signals via an electric field in semiconductor materials is a cornerstone of modern photonics, enabling high-speed data transmission. In III-V semiconductors like gallium arsenide phosphide (GaAsP), the primary mechanism governing this effect is the Franz-Keldysh effect, which describes the change in the optical absorption spectrum in the presence of an external electric field. researchgate.net Theoretically, the application of an electric field causes a tunneling-assisted absorption of photons with energies below the semiconductor's bandgap and results in oscillations in the absorption coefficient above the bandgap. researchgate.net

This change in the absorption coefficient (electroabsorption) is intrinsically linked to a change in the refractive index (electrorefraction) through the Kramers-Kronig relations. researchgate.net These phenomena are the basis for designing electro-optic modulators, such as Mach-Zehnder modulators, where phase modulation in waveguide arms is converted into intensity modulation. spiedigitallibrary.org

While dedicated studies on electro-optic modulators using bulk gallium arsenide phosphide are not extensively detailed in contemporary literature, the well-researched properties of its parent binary compound, gallium arsenide (GaAs), provide a crucial benchmark. GaAs is widely utilized for high-frequency applications due to its high electro-optic coefficients. mdpi.com Experimental demonstrations of GaAs-based in-phase/quadrature (IQ) modulators have achieved data rates as high as 150 Gbit/s, showcasing the material's potential. researchgate.net These devices, often featuring a traveling-wave electrode design in a Mach-Zehnder configuration, exhibit high bandwidth and stable operation. spiedigitallibrary.orgresearchgate.net For instance, GaAs Mach-Zehnder modulators have been reported with an electro-optic 3 dB bandwidth of 27 GHz and an extinction ratio exceeding 20 dB. researchgate.net

Theoretical analyses for direct-gap III-V semiconductors predict the magnitude of electric-field-induced changes in both the refractive index (Δn) and the absorption coefficient (Δk). researchgate.net The ability to grow strained-layer superlattices of GaAs/GaAsP also opens avenues for engineering the electronic band structure and enhancing optical properties relevant to modulation. nrel.gov The performance of these devices is critically dependent on achieving a high overlap between the applied electric field and the optical mode within the waveguide structure. arxiv.org

Table 1: Representative Performance of a Gallium Arsenide (GaAs) IQ Electro-Optic Modulator

ParameterValueReference
Data RateUp to 150 Gbit/s (64QAM) researchgate.net
Symbol Rate25 GBd researchgate.net
Electro-Optic 3 dB Bandwidth27 GHz researchgate.net
Electro-Optic 6 dB Bandwidth> 35 GHz researchgate.net
Extinction Ratio> 20 dB researchgate.net
Device Footprint2 mm x 40 µm researchgate.net

Photoelectrochemical Response of Gallium Arsenide Phosphide in Energy Conversion Systems

Gallium arsenide phosphide (GaAsP) has emerged as a promising material for photoelectrochemical (PEC) energy conversion, particularly in the context of solar fuel production, such as water splitting to generate hydrogen. As a ternary III-V semiconductor, GaAsP offers the significant advantage of a tunable bandgap, which can be precisely engineered by varying the molar fraction 'x' in the GaAs₁₋ₓPₓ alloy. This tunability allows for the optimization of light absorption across the solar spectrum, a critical factor in developing high-efficiency tandem photovoltaic or PEC devices. rsc.org

The photoelectrochemical performance of GaAsP is intrinsically linked to the properties of its binary constituents, gallium arsenide (GaAs) and gallium phosphide (GaP). While GaAs has excellent photophysical properties, it can suffer from instability and corrosion in aqueous environments during water splitting. cityu.edu.hk Conversely, GaP offers better stability. By creating the GaAsP alloy, it is possible to balance efficiency and stability.

Recent research has focused on developing cost-effective growth methods for high-quality GaAsP films. One such method is close-spaced vapor transport (CSVT), which has been successfully used to grow heteroepitaxial, single-crystal n-GaAs₁₋ₓPₓ films directly on GaAs substrates. rsc.org The electronic and photoelectrochemical quality of these films has been rigorously assessed. For instance, n-GaAs₀.₇P₀.₃ films grown via CSVT have demonstrated excellent properties for PEC applications. rsc.org Non-aqueous photoelectrochemical measurements of these films yielded high open-circuit photovoltages and significant short-circuit photocurrents, indicating efficient charge separation and collection. rsc.org The high electron mobility further confirms the good crystalline quality of the material, which is essential for minimizing charge recombination losses. rsc.org These findings underscore the potential of CSVT as a scalable method for producing ternary III-V materials for advanced energy conversion systems. rsc.org

Table 2: Electronic and Photoelectrochemical Properties of n-GaAs₀.₇P₀.₃ Grown by CSVT

PropertyMeasured ValueConditions/Notes
Carrier Concentration2 x 10¹⁷ cm⁻³For the best-performing device
Hall Electron Mobility1570 cm² V⁻¹ s⁻¹Highest recorded value for this composition
Open-Circuit Photovoltage (V_oc)0.915 VNon-aqueous PEC measurement
Short-Circuit Photocurrent (J_sc)6.7 mA cm⁻²Non-aqueous PEC measurement

Data sourced from a study on GaAsP grown by close-spaced vapor transport for photoelectrochemical devices. rsc.org

Conclusion

Digallium arsenide phosphide (B1233454), a versatile III-V ternary semiconductor, has played a pivotal role in the development of optoelectronic technologies. Its key attribute, the ability to tune its band gap by varying the arsenic-to-phosphorus ratio, has made it an indispensable material for the fabrication of red, orange, and yellow light-emitting diodes. Research and development in synthesis techniques such as VPE, LPE, and MBE have enabled the production of high-quality GaAsP films and complex heterostructures, paving the way for its use in photodetectors and high-efficiency solar cells. As research continues to push the boundaries of materials science and device engineering, digallium arsenide phosphide is poised to remain a significant compound in the field of semiconductors, with potential for new and innovative applications.

Advanced Research Applications and Device Physics of Gallium Arsenide Phosphide

Gallium Arsenide Phosphide (B1233454) in Multi-Junction Photovoltaic Devices

Gallium arsenide phosphide is a key component in many multi-junction designs. It is often used in tandem with other materials like indium gallium phosphide (InGaP), gallium arsenide (GaAs), and germanium (Ge). energysage.comlibretexts.org In these structures, each layer is tailored to absorb a different portion of the solar spectrum. For instance, a common configuration involves an InGaP top cell, a GaAs or InGaAs middle cell, and a Ge bottom cell. wikipedia.orgenergysage.com The stacking order is determined by the bandgap energy of the materials, with the highest bandgap material at the top to capture high-energy photons, while lower-energy photons pass through to be absorbed by the subsequent layers. libretexts.org

The use of GaAsP is particularly advantageous due to its tunable direct bandgap, which can range from 1.42 eV to 2.01 eV. illinois.edu This allows for precise engineering of the material's properties to match the requirements of a specific sub-cell within the multi-junction device. For example, a GaAs₀.₇₇P₀.₂₃ composition provides a bandgap of approximately 1.7 eV, making it an ideal partner for a silicon bottom cell in a two-junction tandem solar cell. illinois.edu

Properties of Common Materials in Multi-Junction Solar Cells
MaterialTypical RoleBandgap (eV)
Indium Gallium Phosphide (InGaP)Top Cell~1.85 - 1.92
Gallium Arsenide (GaAs)Middle Cell~1.42
Gallium Arsenide Phosphide (GaAsP)Top or Middle Cell1.42 - 2.01 (Tunable)
Germanium (Ge)Bottom Cell/Substrate~0.67
Silicon (Si)Bottom Cell/Substrate~1.12

The integration of III-V materials like GaAsP with silicon substrates is a key strategy for developing cost-effective, high-efficiency solar cells. illinois.eduresearchgate.net This approach combines the high-efficiency potential of III-V materials with the low cost and abundance of silicon. researchgate.netcore.ac.uk However, a significant challenge in the monolithic heteroepitaxial growth of III-V materials on silicon is the lattice mismatch between the different crystal structures, which can lead to the formation of performance-degrading defects known as threading dislocations. illinois.eduucl.ac.uk

Several strategies are being researched to overcome this challenge:

Metamorphic Buffer Layers: One common approach is the use of a metamorphic buffer layer grown between the silicon substrate and the III-V top cell. researchgate.net For GaAsP-on-Si cells, a compositionally graded buffer layer can be employed to gradually change the lattice constant from that of silicon to that of the desired GaAsP composition. illinois.edu Gallium phosphide (GaP) is often used as an initial layer on the silicon substrate because it has a relatively close lattice constant to silicon. illinois.edu Following the GaP layer, a graded GaAsP buffer is grown to reach the target lattice constant for the active solar cell layers. illinois.edu

Wafer Bonding: This technique involves growing the III-V solar cell structure on its native substrate and then bonding it to a silicon solar cell. This method can circumvent the issues of lattice mismatch during growth. High-efficiency GaInP/AlGaAs//Si triple-junction cells have been demonstrated using this approach. nsf.gov

Mechanical Stacking: In this method, a III-V cell and a silicon cell are fabricated independently and then mechanically stacked on top of each other. This allows for four-terminal configurations and has led to high-efficiency devices. nsf.govazom.com For instance, mechanically stacked GaInP/GaAs//Si cells have achieved high conversion efficiencies. nsf.gov

Research has shown that GaAsPN, a diluted-nitride alloy, is a promising material for the top junction in tandem cells on silicon substrates because it can be lattice-matched to silicon while having an ideal bandgap for current matching with the silicon bottom cell. researchgate.netcore.ac.uk

The presence of threading dislocations (TDs) is a major performance limiter in monolithic III-V/Si solar cells. illinois.eduresearchgate.net These defects act as recombination centers for charge carriers, reducing the open-circuit voltage (Voc) and short-circuit current density (Jsc) of the solar cell. ucl.ac.uk Therefore, managing and reducing the threading dislocation density (TDD) is critical for enhancing efficiency. illinois.edu

Key strategies for defect management in GaAsP solar cells include:

Dislocation Filter Layers (DFLs): Strained layer superlattices, such as a compressively strained GaAsP/GaP superlattice, can be incorporated into the growth structure. nsf.gov These layers can bend and terminate propagating threading dislocations, thereby reducing the TDD in the active regions of the cell. ucl.ac.uk

Optimized Growth Conditions: The conditions during epitaxial growth, such as temperature and growth rate, significantly impact material quality and defect formation. Research has focused on optimizing these parameters to minimize dislocation glide and nucleation. nsf.gov

Doping Gradient Design: Even with reduced TDD, performance can be limited by voltage-dependent carrier collection losses. Implementing a doping gradient within the base layer of the solar cell has been shown to reduce these losses and improve the fill factor and Jsc without sacrificing Voc. nsf.govresearchgate.net

Advanced Heterostructure Design: Replacing certain layers, such as the back surface field (BSF), with alternative materials can also contribute to improved performance. For example, replacing a p+-Ga₀.₆₄In₀.₃₆P BSF with p+-Al₀.₂Ga₀.₈As₀.₇₄P₀.₂₆ has resulted in significant gains in both Voc and Jsc, equivalent to a substantial reduction in TDD. nsf.govresearchgate.net

Through these defect management techniques, researchers have been able to significantly reduce the TDD in GaAsP/Si virtual substrates and achieve higher efficiencies in GaAsP top cells and GaAsP/Si tandem solar cells. illinois.edunsf.gov

Integration Strategies for Gallium Arsenide Phosphide in III-V/Si Solar Cells

Gallium Arsenide Phosphide for Advanced Light-Emitting Diodes (LEDs) and Laser Diodes

Gallium arsenide phosphide is a well-established material in the manufacturing of light-emitting diodes (LEDs). azom.comhsc.edu.kw It was one of the first semiconductor alloys used to create visible light LEDs and continues to be important for producing red, orange, and yellow light. azom.comarxiv.org The fundamental principle behind light emission in a GaAsP LED is electroluminescence, where the recombination of electrons and holes at the p-n junction releases energy in the form of photons. hsc.edu.kw

Modern LED and laser diode designs often employ heterostructures to enhance performance. A heterostructure consists of layers of different semiconductor materials. In the context of GaAsP-based emitters, heterostructures are used to confine charge carriers (electrons and holes) within a specific region, known as the active region, thereby increasing the probability of radiative recombination and improving the quantum efficiency of the device.

For example, a double heterostructure design might sandwich a layer of GaAsP (the active region) between two layers of a wider bandgap material, such as aluminum gallium arsenide (AlGaAs) or indium gallium phosphide (InGaP). nih.govgoogle.com This confinement prevents carriers from diffusing away from the junction before they can recombine to produce light.

The use of quantum wells (QWs) represents a further refinement of heterostructure design. A QW is a very thin layer of a lower bandgap material (like GaAsP) within a higher bandgap barrier material. This structure confines carriers in one dimension, leading to quantized energy levels and further improvements in efficiency and control over the emission wavelength. nih.gov

Performance enhancement in GaAsP-based emitters is also achieved through:

Substrate Choice: Using transparent substrates, such as gallium phosphide (GaP), allows more light to be extracted from the device, increasing its external quantum efficiency. laserfocusworld.com

Defect Reduction: As with solar cells, minimizing crystalline defects is crucial for high-efficiency emitters. Advanced epitaxial growth techniques like metal-organic chemical vapor deposition (MOCVD) provide precise control over layer thickness and composition, reducing defects. laserfocusworld.com

A key advantage of GaAsP is the ability to tune its emission wavelength by adjusting its composition. The chemical formula for gallium arsenide phosphide is GaAs₁₋ₓPₓ, where 'x' represents the mole fraction of phosphorus. By varying 'x', the bandgap energy of the alloy can be precisely controlled.

When x = 0 (pure Gallium Arsenide, GaAs), the material has a bandgap corresponding to infrared light.

As the phosphorus content (x) increases, the bandgap energy increases, and the emission wavelength shifts towards the visible spectrum, from red to orange and yellow. azom.com

For example, GaAs₀.₆P₀.₄ is commonly used for red LEDs.

This compositional control allows for the production of LEDs with specific colors for various applications. Research has demonstrated the ability to tune the emission of GaAsₓP₁₋ₓ quantum dots embedded in GaP nanowires across a significant portion of the visible spectrum (from 555 nm to 690 nm) by varying the arsenic and phosphorus content. acs.orgacs.org This tunability is critical for applications in solid-state lighting and displays.

Compositional Tuning of GaAs₁₋ₓPₓ Emission Wavelength
Composition (x in GaAs₁₋ₓPₓ)Approximate Emission WavelengthColor
0 (Pure GaAs)~880 nmInfrared
0.4~650 nmRed
0.6~610 nmOrange
0.85~590 nmAmber/Yellow
1.0 (Pure GaP)~555 nm (with N doping)Green

Heterostructure Design and Performance Enhancement in Gallium Arsenide Phosphide-based Emitters

Gallium Arsenide Phosphide in Photodetector and Optical Communication Systems

While gallium arsenide's intrinsic bandgap hinders its use for photodetectors in the conventional telecom bands, alloys like indium gallium arsenide phosphide (InGaAsP) are widely used for photodetectors and other optical components in the near-infrared range, particularly around the 1.55 μm wavelength window crucial for C-band communications. wikipedia.orgresearchgate.net

GaAsP and related compounds are also utilized in photodetectors for other wavelength ranges. For instance, photodetectors based on materials like gallium phosphide (GaP), silicon (Si), indium gallium arsenide (InGaAs), and germanium (Ge) are common. thorlabs.com The choice of material depends on the target wavelength range, as the responsivity of a photodetector is wavelength-dependent. thorlabs.com

In the context of optical communication systems, high-speed photodetectors are critical components for converting optical signals back into electrical signals. jos.ac.cn The performance of these systems is directly influenced by the characteristics of the photodetector. Research into novel device structures, such as those incorporating nanowires or quantum dots, aims to improve key performance metrics like responsivity and detection speed. acs.org For example, photodetectors fabricated from gallium arsenide nanowires have demonstrated high responsivity. acs.org

Furthermore, GaAsP LEDs have found niche applications as cryogenic thermometers, demonstrating their utility beyond light emission. aip.org

Design and Characterization of Gallium Arsenide Phosphide-based Photodetectors

Radiation Effects on Gallium Arsenide Phosphide Semiconductor Devices

The performance and reliability of semiconductor devices in radiation environments, such as outer space and nuclear reactors, are of paramount importance. aip.orgresearchgate.net Research on GaAsP and similar III-V compound semiconductors has focused on understanding and mitigating the effects of various types of radiation. dtic.mildntb.gov.ua

Studies on metal-insulator-semiconductor (MIS) capacitors fabricated on n-type GaAs₀.₅P₀.₅ have provided insights into the effects of ionizing radiation. unm.edu These devices, using a thermally grown chromium-doped insulator and a chromium gate electrode, were exposed to Co-60 gamma rays and high-energy electrons. unm.edu

The primary damage mechanism observed is the buildup of space charge in the dielectric and a disordered layer of GaAsP beneath the insulator. unm.edu This is attributed to carrier injection and trapping in this disordered region. unm.edu A key finding is that the radiation-induced flatband voltage shifts were relatively small, less than +2 volts, for total absorbed doses up to 10⁸ rads (GaAsP) for gamma irradiation and 10⁶ rads (GaAsP) for electron irradiation. unm.edu The positive polarity of the shift indicates a net decrease in the positive charge initially present in the dielectric. unm.edu Furthermore, the radiation-induced increase in the fast interface-state density was generally less than 15% of the pre-irradiation values. unm.edu

Table 2: Ionizing Radiation Effects on GaAs₀.₅P₀.₅ MIS Capacitors

Parameter Pre-irradiation Value Post-irradiation Observation Source
Flatband Voltage -2.5 to -5 V Shift of < +2 V unm.edu
Surface Charge Density 3.1 x 10¹¹ to 4.3 x 10¹¹ cm⁻² Net decrease in positive charge unm.edu
Fast Interface State Density 2.5 x 10¹¹ to 10¹² states/cm²-eV < 15% increase unm.edu
Total Absorbed Dose (Gamma) N/A Up to 10⁸ rads (GaAsP) unm.edu
Total Absorbed Dose (Electron) N/A Up to 10⁶ rads (GaAsP) unm.edu

Neutron irradiation can cause significant damage to semiconductor lattices by displacing atoms, which in turn leads to the removal of charge carriers. researchgate.net This carrier removal degrades the performance of devices like Schottky barrier diodes and Hall effect devices. dntb.gov.uadtic.mil

In GaAsP, the neutron-induced carrier removal rate has been calculated using depletion capacitance theory in MIS capacitors. unm.edu At a neutron fluence of 10¹⁴ n/cm², a significant reduction in carrier concentration is observed. unm.edu Generally, GaAs devices are considered more resistant to neutron-induced defects compared to silicon devices. researchgate.net However, the damage is still a critical factor affecting device lifetime and performance in neutron-rich environments. researchgate.netosti.gov

Thermal annealing is a common strategy to recover the performance of radiation-damaged semiconductor devices. The process involves heating the device to provide enough thermal energy for the displaced atoms to return to their lattice positions, thus reducing the number of defects.

For GaAsP MIS capacitors damaged by ionizing radiation, it has been demonstrated that the radiation-induced charge can be completely annealed at a temperature of 150°C. unm.edu This recovery was found to be independent of the gate bias applied during the annealing process. unm.edu

For broader GaAs-based devices, such as solar cells, various annealing strategies have been investigated, including post-irradiation annealing, periodic annealing, and continuous annealing. nasa.govnasa.gov Periodic annealing, where the device is irradiated and then annealed in cycles, is considered an attractive option for space applications. nasa.gov It has been shown to be most effective when initiated at relatively low radiation fluences. nasa.govnasa.gov Continuous annealing, where the device is maintained at an elevated temperature during irradiation, has also been shown to be remarkably effective in preventing proton radiation damage, even at temperatures as low as 150°C. nasa.gov

Q & A

Basic Research Questions

Q. What established synthesis methods are used for Ga₂AsP, and how do process parameters (e.g., temperature, precursor ratios) influence crystallinity?

  • Methodological Answer : Ga₂AsP is typically synthesized via molecular beam epitaxy (MBE) or metal-organic chemical vapor deposition (MOCVD). For MBE, maintain substrate temperatures between 500–600°C and adjust As/P flux ratios to optimize stoichiometry . Post-synthesis, validate crystallinity using X-ray diffraction (XRD) with Rietveld refinement to quantify lattice mismatches. MOCVD requires precise control of trimethylgallium (TMGa), arsine (AsH₃), and phosphine (PH₃) flow rates; deviations >5% can lead to phase segregation .

Q. Which spectroscopic techniques are optimal for determining bandgap and stoichiometry in Ga₂AsP?

  • Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy and photoluminescence (PL) are standard for bandgap analysis. For PL, use a helium-cooled setup (4 K) to minimize thermal broadening and detect near-infrared emission peaks (800–1200 nm) . Energy-dispersive X-ray spectroscopy (EDX) coupled with scanning electron microscopy (SEM) quantifies As/P ratios; calibrate using certified GaAs and GaP reference samples to reduce systematic errors .

Advanced Research Questions

Q. How can experimental designs address discrepancies in reported thermal stability of Ga₂AsP under high-temperature conditions?

  • Methodological Answer : Contradictions in thermal stability data (e.g., degradation thresholds ranging from 300–450°C) often arise from differing annealing atmospheres (N₂ vs. H₂) or substrate interfaces. Design experiments using thermogravimetric analysis (TGA) with controlled gas flow rates (20 mL/min) and in-situ Raman spectroscopy to monitor phase transitions. Compare results across substrates (e.g., Si vs. sapphire) to isolate interfacial diffusion effects .

Q. What strategies resolve inconsistencies in dopant distribution profiles when engineering Ga₂AsP for optoelectronic applications?

  • Methodological Answer : Dopant segregation (e.g., Si or Zn) may occur due to varying incorporation coefficients during growth. Use secondary ion mass spectrometry (SIMS) with a cesium ion beam (1 keV) to map depth profiles. For uniform doping, pre-treat substrates with atomic-layer-deposited buffer layers (e.g., Al₂O₃) to suppress surface defects. Cross-validate with Hall effect measurements at 77 K to correlate carrier concentration with dopant homogeneity .

Data Analysis and Theoretical Challenges

Q. How should researchers reconcile discrepancies between experimental and DFT-calculated band structures of Ga₂AsP?

  • Methodological Answer : Density functional theory (DFT) often underestimates bandgaps due to the "bandgap problem" in exchange-correlation functionals. Apply hybrid functionals (e.g., HSE06) with spin-orbit coupling corrections to improve accuracy. Validate against angle-resolved photoemission spectroscopy (ARPES) data, ensuring experimental samples are passivated (e.g., with sulfide) to minimize surface oxidation artifacts .

Q. What protocols ensure reproducibility in measuring carrier mobility in Ga₂AsP heterostructures?

  • Methodological Answer : Use van der Pauw configurations with four-point probes in a dark, cryogenic environment (10 K) to eliminate photoconductivity and thermal noise. For high-resistivity samples (>10⁶ Ω·cm), apply AC lock-in amplification (1–10 kHz) to mitigate contact resistance. Report mobility values with error margins derived from ≥5 device replicates .

Key Research Gaps and Future Directions

  • Unresolved Issue : The role of antisite defects (Gaₐꜛ or Pₐꜛ) in mid-gap recombination remains poorly quantified. Proposed solutions include positron annihilation spectroscopy to detect vacancy clusters .
  • Emerging Method : Machine learning-assisted optimization of MBE growth parameters to minimize defect densities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.